molecular formula C12H16ClNO B8789946 4-Chloro-2-(piperidin-1-ylmethyl)phenol CAS No. 13704-50-2

4-Chloro-2-(piperidin-1-ylmethyl)phenol

Cat. No.: B8789946
CAS No.: 13704-50-2
M. Wt: 225.71 g/mol
InChI Key: GVAMPYVXAAFYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(piperidin-1-ylmethyl)phenol is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol . Its CAS Registry Number is 69245-90-5 . The chemical structure features a phenolic group substituted with a chlorine atom and a piperidinylmethyl group, which is characteristic of a class of compounds studied for their potential as building blocks in medicinal chemistry and drug discovery . This compound serves as a valuable synthetic intermediate or molecular building block for researchers in organic chemistry and pharmaceutical development . The structural motif of a phenol functionalized with a piperidine ring offers potential for further chemical modification, making it useful for constructing more complex molecules for biological evaluation . As with all fine chemicals, proper handling procedures should be observed. Please Note: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

CAS No.

13704-50-2

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-chloro-2-(piperidin-1-ylmethyl)phenol

InChI

InChI=1S/C12H16ClNO/c13-11-4-5-12(15)10(8-11)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2

InChI Key

GVAMPYVXAAFYCE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Chloro-2-(piperidin-1-ylmethyl)phenol with structurally and functionally related chlorophenol derivatives:

Table 1: Structural and Functional Comparison of Chlorophenol Derivatives

Compound Name Key Substituents Synthesis Yield Biological Activity Reactivity/Stability Notes
This compound Cl, piperidinylmethyl 55–61% Inferred antimicrobial/anticancer Steric hindrance improves synthesis efficiency; basic piperidine enhances solubility
2,4-Dichloro-6-(piperidin-1-ylmethyl)phenol Cl, Cl, piperidinylmethyl 42% Not reported Lower yield due to electron-withdrawing dichloro substitution
Chlorophene (4-chloro-2-(phenylmethyl)phenol) Cl, benzyl Not specified Antibacterial Rapid oxidation by Mn oxides; forms coupling products; environmental persistence due to hydrophobicity
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol (6h) Cl, oxadiazole-aryl-amino Not specified Anticancer (PGI = 65.12 @ 10 µM) Oxadiazole enhances tubulin inhibition; high docking affinity (−8.03 kcal/mol)
4-Chloro-2-[(quinolin-8-ylamino)methyl]phenol Cl, quinolinylaminomethyl Not specified Not reported Predicted pKa = 9.33; moderate hydrophobicity (logP)

Key Analysis:

Substituent Effects on Synthesis: Electron-donating groups (e.g., tert-butyl) improve yields (66% for 2-(tert-butyl)-6-(piperidin-1-ylmethyl)phenol) by stabilizing intermediates, whereas electron-withdrawing groups (e.g., dichloro) reduce yields . Bulky substituents like benzyl (in chlorophene) or quinolinyl (in 4-Chloro-2-[(quinolin-8-ylamino)methyl]phenol) may hinder reaction kinetics but enhance stability .

Biological Activity: The piperidinylmethyl group in this compound likely enhances membrane permeability compared to non-alkylated analogs (e.g., chlorophene) . Oxadiazole-containing derivatives (e.g., compound 6h) exhibit potent anticancer activity via tubulin inhibition, suggesting that nitrogen-rich heterocycles could augment bioactivity in related compounds .

Reactivity and Environmental Impact: Chlorophene undergoes rapid oxidative degradation by manganese oxides, forming coupling products and quinones, whereas the piperidinylmethyl group in this compound may reduce oxidation susceptibility due to steric protection of the phenol ring . Hydrophobic substituents (e.g., benzyl in chlorophene) increase environmental persistence, while polar groups (e.g., piperidine) improve biodegradability .

Physicochemical Properties: The piperidine moiety increases water solubility compared to chlorophene, as evidenced by the higher predicted pKa (9.33) of 4-Chloro-2-[(quinolin-8-ylamino)methyl]phenol, which favors ionization at physiological pH .

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves 4-chlorophenol, formaldehyde, and piperidine. Under IR irradiation, formaldehyde acts as the carbonyl source, while piperidine provides the amine component. The hydroxyl group of 4-chlorophenol activates the aromatic ring, directing electrophilic substitution to the ortho position relative to the hydroxyl group. The chloro substituent at the 4-position further influences regioselectivity by sterically hindering the para position relative to itself, favoring substitution at the 2-position.

Key Steps :

  • Activation : Formaldehyde reacts with piperidine to form an iminium ion intermediate.

  • Electrophilic Substitution : The iminium ion attacks the ortho position of 4-chlorophenol, forming a C–N bond.

  • Deprotonation : The intermediate loses a proton to regenerate aromaticity, yielding the final product.

Optimized Conditions :

  • Molar Ratio : 1:2:1 (4-chlorophenol:formaldehyde:piperidine)

  • Temperature : 60–70°C under IR irradiation (250 W lamp)

  • Reaction Time : 15–30 minutes

Yield : 85–92%.

Advantages and Limitations

The IR-assisted method eliminates solvent use, reduces reaction time, and avoids metal catalysts. However, regioselectivity depends on the steric and electronic effects of substituents. Competing substitution at the 6-position (para to the piperidinylmethyl group) may occur, necessitating chromatographic purification.

Chloromethylation and Nucleophilic Substitution

This two-step approach involves introducing a chloromethyl group at the 2-position of 4-chlorophenol, followed by displacement with piperidine.

Chloromethylation via the Blanc Reaction

The Blanc reaction employs formaldehyde, hydrochloric acid (HCl), and zinc chloride (ZnCl₂) to introduce a chloromethyl group.

Reaction Conditions :

  • Substrate : 4-Chlorophenol

  • Reagents : Formaldehyde (37% aqueous), HCl (conc.), ZnCl₂ (catalyst)

  • Temperature : 40–50°C

  • Time : 4–6 hours

Mechanism :

  • Formation of Chloromethyl Cation : Formaldehyde reacts with HCl to form a chloromethyl cation (CH₂Cl⁺).

  • Electrophilic Attack : The cation attacks the ortho position of 4-chlorophenol, activated by the hydroxyl group.

  • Proton Transfer : The intermediate loses a proton to yield 4-chloro-2-(chloromethyl)phenol.

Yield : 70–78%.

Nucleophilic Substitution with Piperidine

The chloromethyl intermediate undergoes nucleophilic substitution with piperidine in a polar aprotic solvent.

Reaction Conditions :

  • Solvent : Acetonitrile or dimethylformamide (DMF)

  • Base : Triethylamine (to absorb HCl)

  • Temperature : 60–80°C

  • Time : 8–12 hours

Mechanism :
Piperidine attacks the electrophilic carbon of the chloromethyl group, displacing chloride and forming the C–N bond.

Yield : 80–85%.

Comparison with Mannich Approach

ParameterMannich ReactionChloromethylation-SN2
Steps 12
Yield 85–92%56–66% (overall)
Regioselectivity ModerateHigh
Purification Column chromatographyCrystallization

Scalability and Industrial Feasibility

The Mannich reaction’s one-pot nature and solvent-free conditions make it preferable for large-scale production. In contrast, the chloromethylation-SN2 route, though regioselective, involves hazardous reagents (e.g., ZnCl₂) and longer reaction times, complicating industrial adoption.

Characterization and Quality Control

Critical analytical data for this compound include:

  • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), piperidine methylene (δ 3.5–3.7 ppm), and hydroxyl (δ 5.2 ppm).

  • LC-MS : Molecular ion peak at m/z 225.1 [M+H]⁺.

Q & A

Q. What are the standard synthesis routes for 4-Chloro-2-(piperidin-1-ylmethyl)phenol, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as condensation between 4-chlorophenol derivatives and piperidine-containing precursors. Key steps include:

  • Methanol reflux : A common solvent for reactions involving phenolic compounds and amines, as seen in the synthesis of structurally similar derivatives .
  • Temperature control : Reactions are often conducted at 60–70°C to balance reaction rate and product stability .
  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with hexane/ethyl acetate as eluents .
  • Purification : Recrystallization in methanol or silica gel chromatography improves purity (e.g., 82% yield achieved for a related compound) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and bonding environments (e.g., phenolic -OH at δ 10–12 ppm, piperidine protons at δ 1.5–3.0 ppm) .
  • IR spectroscopy : Detects functional groups like phenolic O–H (3450–3600 cm1^{-1}) and C–N stretches (1150–1250 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., 383.272 g/mol for C21_{21}H16_{16}Cl2_2N2_2O) .

Q. How does pH influence the stability and reactivity of this compound?

  • Oxidative susceptibility : Under acidic conditions, phenolic moieties are prone to oxidation by manganese oxides (MnO2_2), forming radicals and coupling products. Reaction rates increase at lower pH due to enhanced adsorption on oxide surfaces .
  • Hydrogen bonding : Intramolecular O–H⋯N interactions stabilize the structure, as observed in X-ray studies of analogous compounds .

Q. What experimental assays are used to evaluate its biological activity?

  • Cell-based assays : Cytotoxicity and proliferation studies (e.g., MTT assay) for antitumor potential .
  • Enzyme kinetics : IC50_{50} determination against target enzymes (e.g., kinases or oxidoreductases) .
  • DNA-binding studies : Fluorescence quenching or gel electrophoresis to assess interaction with DNA .

Advanced Research Questions

Q. How can synthesis yields and purity be optimized for large-scale production?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst use : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts improve reaction efficiency .
  • Purification strategies : Gradient elution in HPLC or fractional crystallization minimizes byproducts (e.g., 25% yield improved to >80% via silica gel chromatography in related syntheses) .

Q. How is stereochemical ambiguity resolved in structural confirmation?

  • X-ray crystallography : Absolute configuration determination via single-crystal diffraction (e.g., (R,R) diastereomers confirmed for a chiral analog) .
  • Chiral chromatography : Use of chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol to separate enantiomers .

Q. What mechanistic insights explain contradictory reactivity data in oxidation studies?

  • Competing metal ions : Mn(II), Zn(II), and Ca(II) inhibit oxidation rates by adsorbing to MnO2_2 surfaces, reducing available active sites .
  • Steric effects : Bulky substituents (e.g., piperidine) slow radical coupling, favoring quinone formation over ether cleavage .

Q. How can computational modeling complement experimental data for this compound?

  • DFT calculations : Predict reaction pathways (e.g., activation energies for oxidation steps) and optimize transition states .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .

Q. What strategies address discrepancies in spectroscopic data during characterization?

  • 2D NMR (COSY, HMBC) : Resolve overlapping signals by correlating 1^1H–13^13C couplings (e.g., distinguishing aromatic vs. aliphatic protons) .
  • Variable-temperature NMR : Suppress dynamic effects (e.g., hindered rotation in piperidine groups) .

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